WIKI4

Description

Structure

3D Structure

Properties

IUPAC Name |

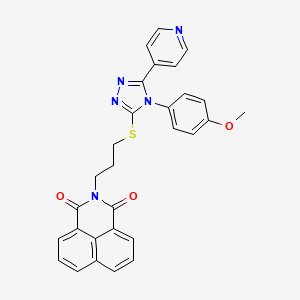

2-[3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23N5O3S/c1-37-22-11-9-21(10-12-22)34-26(20-13-15-30-16-14-20)31-32-29(34)38-18-4-17-33-27(35)23-7-2-5-19-6-3-8-24(25(19)23)28(33)36/h2-3,5-16H,4,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUXIZKXJOGYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=NC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WIKI4: A Technical Guide to its Mechanism of Action as a Wnt/β-Catenin Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIKI4 is a potent and structurally distinct small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] It exerts its effects through the direct inhibition of tankyrase 1 and tankyrase 2 (TNKS1/2), key enzymes in the regulation of Axin protein levels.[2] By inhibiting the auto-ADP-ribosylation activity of tankyrases, this compound prevents the ubiquitination and subsequent proteasomal degradation of Axin.[3] The resulting stabilization and accumulation of Axin enhances the formation of the β-catenin destruction complex, leading to the phosphorylation and degradation of β-catenin.[2] This reduction in nuclear β-catenin levels suppresses the transcription of Wnt target genes, ultimately inhibiting the growth and proliferation of cancer cells dependent on this pathway.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity.

| Target | IC50 (nM) | Assay Type | Reference |

| TNKS1 | 26 | Biochemical Assay | [4][5] |

| TNKS2 | 15 - 26 | Biochemical Assay | [2][4][6] |

| Cellular Activity | EC50 / IC50 (nM) | Cell Line | Assay Type | Reference |

| Wnt/β-catenin signaling | 75 | - | Reporter Assay | [6] |

| SCLC cells | 20 | SCLC | Cytotoxicity Assay | [6] |

Mechanism of Action: Signaling Pathway

This compound's mechanism of action is centered on the inhibition of tankyrase, which plays a critical role in the Wnt/β-catenin signaling cascade. In the absence of a Wnt ligand, the destruction complex, composed of Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Tankyrase promotes the degradation of Axin, thereby destabilizing the destruction complex and promoting Wnt signaling.

This compound binds to the adenosine subsite of the NAD+ binding domain of tankyrases, inhibiting their catalytic activity.[5] This inhibition prevents the ADP-ribosylation of Axin, a post-translational modification that recruits the ubiquitin ligase RNF146, leading to Axin's ubiquitination and degradation. By blocking this process, this compound stabilizes Axin, reinforcing the destruction complex and promoting the degradation of β-catenin. This effectively turns off the downstream signaling cascade.

Caption: Wnt/β-catenin signaling with and without this compound.

Experimental Protocols

Tankyrase Inhibition Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of this compound against TNKS1 and TNKS2.

Methodology:

-

Recombinant human TNKS1 or TNKS2 is incubated with biotinylated NAD+ and a histone-coated acceptor plate.

-

This compound is added at varying concentrations.

-

The reaction is initiated by the addition of the enzyme and allowed to proceed for a specified time at room temperature.

-

The reaction is stopped, and the plate is washed to remove unincorporated NAD+.

-

The amount of biotinylated ADP-ribose incorporated onto the histones is quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Wnt/β-Catenin Reporter Assay

Objective: To measure the functional inhibition of the Wnt/β-catenin signaling pathway by this compound in a cellular context.

Methodology:

-

A human cell line (e.g., HEK293T) is co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., SuperTOPFlash) and a constitutively active Renilla luciferase plasmid (for normalization).

-

The cells are treated with Wnt3a conditioned media to activate the pathway, in the presence of varying concentrations of this compound or DMSO as a control.

-

After incubation, the cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

-

The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number.

-

EC50 values are determined from the dose-response curve.

Axin Ubiquitination Assay

Objective: To assess the effect of this compound on the ubiquitination of Axin.

Methodology:

-

DLD1 or SW480 colorectal carcinoma cells are treated with DMSO (control), this compound, or another tankyrase inhibitor (e.g., XAV-939) overnight.[3]

-

The cells are then treated with the proteasome inhibitor MG132 to allow for the accumulation of ubiquitinated proteins.[3]

-

Cells are lysed, and Axin1 or Axin2 is immunoprecipitated using specific antibodies.[3]

-

The immunoprecipitates are resolved by SDS-PAGE and immunoblotted with an anti-ubiquitin antibody to detect polyubiquitinated Axin.[3]

Caption: Workflow for Axin Ubiquitination Assay.

Conclusion

This compound is a well-characterized inhibitor of the Wnt/β-catenin signaling pathway, acting through the potent and selective inhibition of tankyrase 1 and 2. Its mechanism of action, involving the stabilization of Axin and subsequent degradation of β-catenin, has been elucidated through a combination of biochemical and cell-based assays. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals interested in targeting the Wnt/β-catenin pathway in diseases such as cancer.

References

- 1. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Tankyrase (TNKS) inhibitor | Hello Bio [hellobio.com]

- 5. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound | PLOS One [journals.plos.org]

- 6. medchemexpress.com [medchemexpress.com]

WIKI4: A Potent Tankyrase Inhibitor for Modulating Wnt/β-catenin Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention. Tankyrase (TNKS) enzymes, members of the poly(ADP-ribose) polymerase (PARP) family, have emerged as key positive regulators of this pathway. By promoting the degradation of Axin, a central component of the β-catenin destruction complex, tankyrases facilitate the accumulation of β-catenin and the subsequent activation of Wnt target genes. WIKI4 is a novel, potent, and selective small molecule inhibitor of tankyrase that effectively antagonizes Wnt/β-catenin signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and its potential as a chemical probe and therapeutic lead.

Introduction to Wnt/β-catenin Signaling and the Role of Tankyrase

The canonical Wnt/β-catenin signaling pathway is tightly regulated to control cellular processes such as proliferation, differentiation, and migration.[1][2][3] In the absence of a Wnt ligand, a multi-protein "destruction complex," composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin.[1] This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytosolic levels low.[1]

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[3] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[1] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as MYC and CCND1 (encoding Cyclin D1), which drive cell proliferation.[1]

Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are key positive regulators of the Wnt/β-catenin pathway.[4] They PARsylate (poly-ADP-ribosylate) Axin, leading to its ubiquitination and proteasomal degradation.[5][6] The degradation of Axin, a scaffold protein for the destruction complex, disrupts the complex's integrity and function, thereby promoting β-catenin accumulation and signaling.[5][6] Consequently, inhibition of tankyrase activity represents a promising therapeutic strategy to suppress aberrant Wnt signaling in cancer and other diseases.[7]

This compound: A Novel Tankyrase Inhibitor

This compound is a small molecule that was identified through high-throughput screening as a potent inhibitor of Wnt/β-catenin signaling.[5][8] It is structurally distinct from other known tankyrase inhibitors like XAV939 and IWR-1.[8][9] this compound exerts its effects by directly inhibiting the enzymatic activity of both TNKS1 and TNKS2.[10][11] This inhibition leads to the stabilization of Axin, reconstitution of the β-catenin destruction complex, and subsequent suppression of Wnt target gene expression.[5][12]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the catalytic PARP domain of tankyrases. By binding to the enzyme, this compound prevents the auto-ADP-ribosylation of tankyrase, a process required for its full enzymatic activity.[5] This leads to the stabilization of the Axin protein, as its PARsylation-dependent degradation is blocked.[5][12] The increased levels of Axin enhance the formation and activity of the β-catenin destruction complex, leading to increased phosphorylation and degradation of β-catenin.[12] This ultimately results in the downregulation of Wnt/β-catenin signaling.[5]

Caption: Wnt signaling pathway and the mechanism of this compound inhibition.

Quantitative Data

This compound demonstrates high potency in both biochemical and cell-based assays. Its inhibitory activity against TNKS1 and TNKS2 is in the low nanomolar range, and it effectively suppresses Wnt/β-catenin signaling in various cell lines with a half-maximal effective concentration (EC50) of approximately 75 nM.[5][6][7][10]

| Compound | Target | IC50 (nM) | EC50 (nM) | Reference(s) |

| This compound | TNKS1 | 26 | - | [7][8][10] |

| TNKS2 | ~15 | - | [5][6][7][10][11] | |

| Wnt/β-catenin Signaling | - | ~75 | [5][6][7][10] | |

| XAV939 | TNKS1 | 11 | - | [8] |

| IWR-1 | TNKS1 | 131 | - | [8] |

| TNKS2 | 56 | - | [4][12] | |

| Wnt/β-catenin Signaling | - | 180 | [4] | |

| G007-LK | TNKS2 | 25 | - | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound's activity as a tankyrase inhibitor in the context of Wnt signaling.

In Vitro Tankyrase Inhibition Assay (Auto-ADP-ribosylation)

This assay biochemically measures the ability of a compound to inhibit the auto-PARsylation activity of recombinant tankyrase.

Materials:

-

Recombinant human TNKS1 or TNKS2 protein

-

Biotinylated NAD+

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.1% (v/v) Triton X-100, 1 mM DTT

-

This compound and other test compounds dissolved in DMSO

-

Streptavidin-coated plates (e.g., 96-well format)

-

Anti-6xHis-tag antibody conjugated to a reporter enzyme (e.g., HRP)

-

Chemiluminescent or colorimetric substrate for the reporter enzyme

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 96-well assay plate. Include DMSO-only wells as a negative control.

-

Enzyme Preparation: Dilute the recombinant tankyrase protein in assay buffer to the desired final concentration.

-

Reaction Initiation: Add the diluted tankyrase protein to the wells containing the compounds.

-

Substrate Addition: Add biotinylated NAD+ to all wells to initiate the enzymatic reaction. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for the auto-ADP-ribosylation reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA or by transferring the reaction mixture to a streptavidin-coated plate.

-

Detection:

-

If using streptavidin-coated plates, incubate the stopped reaction mixture in the wells to allow the biotinylated, PARsylated tankyrase to bind.

-

Wash the wells to remove unbound reagents.

-

Add the anti-6xHis-tag antibody-reporter enzyme conjugate and incubate.

-

Wash the wells again.

-

Add the appropriate substrate for the reporter enzyme and measure the signal using a plate reader.

-

-

Data Analysis: The signal generated is proportional to the amount of auto-ADP-ribosylation. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Wnt/β-catenin Reporter Assay

This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway using a luciferase reporter construct.

Materials:

-

HEK293T or other suitable cell line

-

TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene)

-

FOPFlash reporter plasmid (containing mutated TCF/LEF binding sites, as a negative control)

-

A constitutively expressed reporter plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency

-

Wnt3a-conditioned medium or purified Wnt3a protein

-

This compound and other test compounds dissolved in DMSO

-

Cell culture medium and supplements

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density that will result in approximately 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After transfection (e.g., 18-24 hours), replace the medium with fresh medium containing serial dilutions of this compound or control compounds.

-

Wnt Stimulation: Add Wnt3a-conditioned medium or purified Wnt3a to the wells to stimulate the Wnt/β-catenin pathway. Include unstimulated control wells.

-

Incubation: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for reporter gene expression.

-

Luciferase Assay: Lyse the cells and measure the firefly (TOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The fold-change in reporter activity is calculated relative to the unstimulated, vehicle-treated control. Determine the EC50 value of this compound by plotting the normalized luciferase activity against the compound concentration and fitting the data to a dose-response curve.

Axin Protein Stabilization Assay (Western Blot)

This assay assesses the effect of this compound on the protein levels of Axin, a direct downstream target of tankyrase activity.

Materials:

-

DLD-1 or other suitable cancer cell line with active Wnt signaling

-

This compound and control compounds (e.g., XAV939) dissolved in DMSO

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against Axin1, Axin2, and a loading control (e.g., β-actin or GAPDH)

-

Secondary antibody conjugated to HRP

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Cell Treatment: Seed DLD-1 cells and allow them to adhere. Treat the cells with this compound, a positive control (e.g., XAV939), and a vehicle control (DMSO) at various concentrations and for different time points (e.g., 2, 4, 6, 24 hours). In some experiments, a proteasome inhibitor can be added to confirm that the changes in Axin levels are due to altered degradation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against Axin1, Axin2, and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities for Axin1, Axin2, and the loading control. Normalize the Axin band intensities to the loading control to determine the relative changes in Axin protein levels upon treatment with this compound.

Caption: A generalized experimental workflow for characterizing this compound.

Conclusion

This compound is a valuable research tool for investigating the role of tankyrase and the Wnt/β-catenin signaling pathway in various biological and pathological processes. Its high potency and selectivity make it a superior chemical probe compared to some earlier-generation tankyrase inhibitors. The detailed experimental protocols provided in this guide will enable researchers to effectively utilize this compound in their studies. Furthermore, the unique chemical scaffold of this compound presents a promising starting point for the development of novel therapeutics targeting Wnt-driven diseases, particularly colorectal cancer. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial in advancing this compound or its analogs towards clinical applications.

References

- 1. hubrecht.eu [hubrecht.eu]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Identifying and Validating Tankyrase Binders and Substrates: A Candidate Approach. | Sigma-Aldrich [merckmillipore.com]

- 4. Domains of Axin Involved in Protein–Protein Interactions, Wnt Pathway Inhibition, and Intracellular Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt/β-catenin luciferase reporter assay [bio-protocol.org]

- 6. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation of axin within biomolecular condensates counteracts its tankyrase-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule-based disruption of the Axin/β-catenin protein complex regulates mesenchymal stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identifying and Validating Tankyrase Binders and Substrates: A Candidate Approach. | Sigma-Aldrich [merckmillipore.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. The Protein Stability of Axin, a Negative Regulator of Wnt Signaling, Is Regulated by Smad Ubiquitination Regulatory Factor 2 (Smurf2) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ww.way2drug.com [ww.way2drug.com]

The Role of WIKI4 in β-Catenin Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule WIKI4 and its role in promoting the degradation of β-catenin, a key mediator of the Wnt signaling pathway. Dysregulation of Wnt/β-catenin signaling is implicated in a variety of cancers, making targeted inhibition of this pathway a significant area of interest for therapeutic development.

Introduction: The Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] In the absence of a Wnt ligand, cytoplasmic β-catenin is targeted for degradation by a multi-protein "destruction complex." This complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), facilitates the sequential phosphorylation of β-catenin. Phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent degradation by the proteasome.

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[1] This leads to the accumulation of unphosphorylated, stable β-catenin in the cytoplasm.[1] Stabilized β-catenin then translocates to the nucleus, where it displaces the transcriptional repressor Groucho and binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1] These target genes are often involved in cell proliferation, differentiation, and survival.

Mechanism of Action of this compound

This compound is a novel, potent, and specific small molecule inhibitor of the Wnt/β-catenin signaling pathway.[2][3] It exerts its inhibitory effect by targeting Tankyrase (TNKS), a member of the poly (ADP-ribose) polymerase (PARP) family of enzymes.[2][4] Specifically, this compound inhibits the enzymatic activity of Tankyrase 2 (TNKS2).[2][4]

Tankyrases play a critical role in the regulation of the β-catenin destruction complex by promoting the ubiquitination and subsequent degradation of Axin, a scaffold protein that is a rate-limiting component of the complex.[5] By inhibiting TNKS2, this compound prevents the PARsylation of Axin, thereby stabilizing it.[4][5] The increased levels of Axin enhance the assembly and activity of the β-catenin destruction complex, leading to increased phosphorylation and degradation of β-catenin.[2][4] This ultimately results in the downregulation of Wnt/β-catenin target gene expression.[2]

Quantitative Data

This compound has been shown to be a potent inhibitor of Tankyrase and Wnt/β-catenin signaling in various cancer cell lines. The following table summarizes key quantitative data related to the activity of this compound.

| Parameter | Cell Line/System | Value | Reference |

| TNKS2 Inhibition (IC50) | In vitro enzyme assay | ~15 nM | [2] |

| TNKS2 Inhibition (IC50) | In vitro enzyme assay | 26 nM | |

| Wnt/β-catenin Signaling Inhibition (Half-maximal response) | DLD1 colorectal carcinoma cells | 75 nM | |

| Cytotoxicity (IC50) | SCLC cells | 0.02 µM | |

| Colony Formation Inhibition | DLD1 colorectal cancer cells | Effective at 100 nM and 1 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in β-catenin degradation.

TOPFlash Reporter Assay

This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T or other suitable cells

-

TOPFlash and FOPFlash reporter plasmids (contain TCF/LEF binding sites or mutated sites, respectively, upstream of a luciferase gene)

-

pRL-TK Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

Wnt3a conditioned media or purified Wnt3a

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Co-transfect cells with TOPFlash or FOPFlash plasmid and the pRL-TK Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

24 hours post-transfection, replace the medium with fresh medium containing either vehicle (e.g., DMSO) or varying concentrations of this compound.

-

Incubate for a predetermined time (e.g., 1-2 hours) before stimulating with Wnt3a conditioned media or purified Wnt3a.

-

After 16-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The ratio of TOPFlash to FOPFlash activity indicates the specific activation of the Wnt/β-catenin pathway.

Western Blotting for β-catenin and Axin

This technique is used to determine the protein levels of β-catenin and Axin following treatment with this compound.

Materials:

-

Cell lines (e.g., DLD1, A375)

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-Axin1, anti-Axin2, anti-β-actin or anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with this compound or vehicle for the desired time points (e.g., 2, 4, 6, 24 hours).

-

Lyse the cells in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-β-catenin at 1:1000 dilution, anti-Axin1 at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Co-Immunoprecipitation (Co-IP) of the β-catenin Destruction Complex

Co-IP is used to study the protein-protein interactions within the β-catenin destruction complex and how they are affected by this compound.

Materials:

-

Cell lines expressing endogenous or tagged components of the destruction complex

-

This compound

-

Co-IP lysis buffer (e.g., a non-denaturing buffer like 1% Triton X-100 in TBS with protease and phosphatase inhibitors)

-

Primary antibody for immunoprecipitation (e.g., anti-Axin1)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., lysis buffer with a lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer)

-

Primary antibodies for western blotting (e.g., anti-β-catenin, anti-GSK3, anti-APC)

Protocol:

-

Treat cells with this compound or vehicle as required.

-

Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein complexes.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Axin1) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads using an appropriate elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., β-catenin, GSK3, APC).

Conclusion

This compound represents a valuable chemical probe for studying the intricacies of the Wnt/β-catenin signaling pathway. Its mechanism of action, centered on the stabilization of Axin through the inhibition of Tankyrase, provides a clear example of how targeting components of the β-catenin destruction complex can effectively downregulate this critical signaling cascade. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of inhibiting Wnt/β-catenin signaling in cancer and other diseases.

References

- 1. hubrecht.eu [hubrecht.eu]

- 2. pubcompare.ai [pubcompare.ai]

- 3. pubcompare.ai [pubcompare.ai]

- 4. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

WIKI4: A Technical Whitepaper on a Novel Inhibitor of Wnt/β-Catenin Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIKI4 is a novel, structurally distinct small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of embryonic development and tissue homeostasis that is frequently dysregulated in human cancers. Discovered through high-throughput screening, this compound exerts its inhibitory effect by targeting the enzymatic activity of Tankyrase (TNKS) 1 and 2, key components of the β-catenin destruction complex. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound, including detailed experimental protocols and quantitative data to support its potential as a valuable research tool and a promising scaffold for the development of targeted therapeutics.

Introduction

The Wnt/β-catenin signaling pathway plays a pivotal role in cell proliferation, differentiation, and fate determination. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, and is implicated in a range of other pathologies. A central event in this pathway is the regulation of the transcriptional coactivator β-catenin. In the absence of a Wnt ligand, a multiprotein "destruction complex" targets β-catenin for proteasomal degradation. This complex includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3 (GSK3). Tankyrase 1 and 2 (TNKS1/2) are poly(ADP-ribose) polymerases (PARPs) that promote the degradation of Axin, thereby destabilizing the destruction complex and leading to the accumulation of β-catenin.

This compound was identified as a potent inhibitor of Wnt/β-catenin signaling through a high-throughput chemical screen.[1][2] Subsequent studies revealed that this compound directly inhibits the catalytic activity of TNKS1 and TNKS2, leading to the stabilization of Axin and the subsequent degradation of β-catenin.[1][3] This whitepaper details the discovery and characterization of this compound, providing researchers with the necessary information to utilize this molecule in their own investigations into Wnt/β-catenin signaling and its role in disease.

Discovery and Initial Characterization

This compound was identified from a high-throughput screen of a chemical library for inhibitors of Wnt/β-catenin signaling in A375 melanoma cells engineered to express a β-catenin-responsive luciferase reporter.[1] Compounds that inhibited the reporter activity were then counterscreened against other signaling pathway reporters to ensure specificity for the Wnt/β-catenin pathway.[1]

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| Wnt/β-catenin Signaling Inhibition (EC50) | ~75 nM | A375, DLD1, NALM6, U2OS, hESCs | [1][3] |

| TNKS2 Auto-ADP-ribosylation Inhibition (IC50) | ~15 nM | In vitro enzymatic assay | [1][3] |

| TNKS1 Inhibition (IC50) | 26 nM | In vitro enzymatic assay | [4] |

| TNKS2 Inhibition (IC50) | 26 nM | In vitro enzymatic assay | [4] |

| DLD1 Colorectal Cancer Cell Growth Inhibition | Effective at 100 nM and 1 µM | DLD1 cells | [5] |

Mechanism of Action

This compound inhibits the Wnt/β-catenin signaling pathway by directly targeting the enzymatic activity of Tankyrase 1 and 2.[1][3] Tankyrases are responsible for the PARsylation (poly-ADP-ribosylation) of Axin, which marks it for ubiquitination and subsequent proteasomal degradation.[6] By inhibiting Tankyrase, this compound prevents Axin degradation, leading to the stabilization of the β-catenin destruction complex. This enhanced complex activity promotes the phosphorylation and subsequent degradation of β-catenin, thereby reducing the transcription of Wnt target genes.[1]

Signaling Pathway Diagram

Caption: Wnt/β-catenin signaling and the mechanism of this compound inhibition.

Experimental Protocols

High-Throughput Screening for Wnt/β-catenin Signaling Inhibitors

-

Cell Line: A375 melanoma cells stably expressing a β-catenin Activated Reporter (BAR) driving luciferase expression.

-

Assay Principle: Measurement of luciferase activity as a readout for Wnt/β-catenin signaling.

-

Protocol:

-

Plate A375-BAR cells in 384-well plates.

-

Add compounds from a chemical library at a final concentration of 10 µM.

-

Stimulate cells with Wnt3A conditioned media.

-

Incubate for 16-24 hours.

-

Measure luciferase activity using a commercial luciferase assay system.

-

Counterscreening: Active compounds were tested against luciferase reporters for other signaling pathways (e.g., NF-κB, TGF-β, Retinoic Acid) to determine specificity.[1]

-

In Vitro TNKS2 Auto-ADP-ribosylation Assay

-

Enzyme: Recombinant human TNKS2.

-

Substrate: Biotinylated NAD+.

-

Assay Principle: Measurement of the incorporation of biotinylated ADP-ribose onto TNKS2 as a measure of its enzymatic activity.

-

Protocol:

-

Incubate recombinant TNKS2 with varying concentrations of this compound or control compounds in an assay buffer.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate for 30 minutes at room temperature.

-

Stop the reaction and transfer the mixture to a streptavidin-coated plate.

-

Detect the amount of biotinylated TNKS2 using an anti-6xHis antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.

-

Measure luminescence to determine the extent of auto-ADP-ribosylation.[1]

-

Cell Viability Assay

-

Cell Line: DLD1 colorectal cancer cells.

-

Assay Principle: Measurement of the number of viable cells after treatment with this compound.

-

Protocol:

-

Plate DLD1 cells at a low density in 6-well plates.

-

Treat cells with varying concentrations of this compound or DMSO control in low serum media (0.5% FBS).

-

Allow cells to grow for 6 days.

-

Fix and stain the cells with crystal violet.

-

Quantify the stained cell area or count colonies to determine the effect on cell growth.[1][5]

-

Quantitative PCR (qPCR) for Wnt Target Gene Expression

-

Cell Line: DLD1 colorectal cancer cells.

-

Assay Principle: Measurement of the mRNA levels of Wnt target genes (e.g., AXIN2, TNFRSF19) after this compound treatment.

-

Protocol:

-

Treat DLD1 cells with this compound or DMSO control for 24 hours.

-

Isolate total RNA from the cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qPCR using primers specific for Wnt target genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative expression of target genes using the ΔΔCt method.[1]

-

Experimental Workflows and Logical Relationships

This compound Discovery and Validation Workflow

Caption: Workflow for the discovery and validation of this compound.

Conclusion

This compound is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway that acts through the direct inhibition of Tankyrase 1 and 2. Its discovery and characterization have provided a valuable chemical probe for studying the intricate regulation of Wnt signaling and its role in cancer and other diseases. The detailed experimental protocols and quantitative data presented in this whitepaper offer a comprehensive resource for researchers seeking to utilize this compound in their studies. The unique chemical scaffold of this compound also presents a promising starting point for the development of novel therapeutics targeting the Wnt/β-catenin pathway.

References

- 1. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]

- 2. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

WIKI4: A Technical Guide to Its Cellular Effects Beyond the Wnt Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

WIKI4 is a potent and selective small molecule inhibitor of the tankyrase (TNKS) enzymes, TNKS1 and TNKS2.[1][2] Initially identified through high-throughput screening for its ability to inhibit Wnt/β-catenin signaling, this compound has become a valuable chemical probe for studying the diverse cellular functions of tankyrases.[3] While its role in the Wnt pathway is well-documented, the broader implications of tankyrase inhibition by this compound on other critical cellular processes are an area of growing interest. This technical guide provides an in-depth exploration of the known and potential effects of this compound on cellular pathways beyond the canonical Wnt/β-catenin cascade, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Tankyrase Inhibition

This compound exerts its cellular effects by binding to the adenosine subsite of the NAD+ binding groove of the catalytic domain of tankyrase 1 and 2.[1] This inhibits their poly(ADP-ribose) polymerase (PARP) activity.[4] Tankyrases catalyze the attachment of ADP-ribose polymers to target proteins, a post-translational modification known as PARsylation. This modification often serves as a signal for ubiquitination and subsequent proteasomal degradation of the target protein.[4] By inhibiting tankyrase-mediated PARsylation, this compound stabilizes the levels of various tankyrase substrates, thereby modulating their respective signaling pathways.

Data Presentation: this compound Potency and Cellular Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

| Target | IC50 (nM) | Assay Type | Reference |

| Tankyrase 1 (TNKS1) | 26 | In vitro fluorescence-based activity assay | [1][2] |

| Tankyrase 2 (TNKS2) | 15 - 26 | In vitro auto-ADP-ribosylation assay | [2][3][5] |

Table 1: In Vitro Inhibitory Potency of this compound

| Cell Line | EC50 (nM) | Cellular Response | Reference |

| DLD1 (colorectal carcinoma) | ~75 | Inhibition of Wnt/β-catenin reporter activity | [6] |

| A375 (melanoma) | ~75 | Inhibition of Wnt/β-catenin reporter activity | [6] |

| Small Cell Lung Cancer (SCLC) cells | 20 | Cytotoxicity | [5] |

Table 2: Cellular Activity of this compound

The Canonical Target: Wnt/β-Catenin Signaling Pathway

The most well-characterized effect of this compound is the inhibition of the Wnt/β-catenin signaling pathway. In this pathway, tankyrases target Axin, a key component of the β-catenin destruction complex, for PARsylation and subsequent degradation.[4] By inhibiting tankyrases, this compound leads to the stabilization of Axin, which enhances the degradation of β-catenin and suppresses the transcription of Wnt target genes.[3]

Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.

Cellular Pathways Beyond Wnt Signaling

The inhibitory action of this compound on tankyrases suggests its potential involvement in a broader range of cellular processes. While direct studies on this compound's role in these non-Wnt pathways are limited, the known functions of tankyrases provide a strong basis for inferring these effects.

DNA Damage Repair

Tankyrase 1 plays a crucial role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[7][8] It has been shown to PARsylate and stabilize the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key component of the NHEJ machinery.[9] Depletion of tankyrase 1 leads to the proteasomal degradation of DNA-PKcs, resulting in increased sensitivity to ionizing radiation and chromosomal abnormalities.[8][9] Therefore, inhibition of tankyrase by this compound could potentially impair the NHEJ-mediated DNA repair process.

References

- 1. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]

- 2. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ferroptosis - Wikipedia [en.wikipedia.org]

- 5. Blood sugar level - Wikipedia [en.wikipedia.org]

- 6. Caspase - Wikipedia [en.wikipedia.org]

- 7. Mitosis - Wikipedia [en.wikipedia.org]

- 8. G-quadruplex - Wikipedia [en.wikipedia.org]

- 9. DNA - Wikipedia [en.wikipedia.org]

WIKI4: A Technical Guide to the Novel Tankyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of WIKI4, a potent small-molecule inhibitor of the Wnt/β-catenin signaling pathway. This compound functions by selectively inhibiting the enzymatic activity of Tankyrase (TNKS), a key regulator of AXIN degradation. Its discovery and mechanism of action present a significant development for research in oncology and developmental biology.

Core Chemical and Biological Properties

This compound, with the chemical name 2-[3-[[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, was identified through high-throughput screening as a specific inhibitor of the Wnt/β-catenin pathway.[1] It is structurally distinct from previously identified Tankyrase inhibitors like XAV-939.[1][2] The primary mechanism of this compound involves the inhibition of Tankyrase-mediated ADP-ribosylation of AXIN, a crucial component of the β-catenin destruction complex.[1][3] This inhibition prevents the ubiquitylation and subsequent proteasomal degradation of AXIN, leading to the stabilization of the destruction complex and enhanced degradation of β-catenin.[1]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound's activity and potency.

| Target Enzyme | IC50 (nM) | Source |

| Tankyrase 1 (TNKS1) | 26 | [3] |

| Tankyrase 2 (TNKS2) | 15 | [3] |

Table 1: In Vitro Enzyme Inhibition. IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity of purified Tankyrase 1 and 2.

| Cell Line / Condition | EC50 / IC50 (nM) | Assay Type | Source |

| DLD1 colorectal carcinoma cells | ~75 | β-catenin reporter activity | [1] |

| Wnt3a-stimulated A375 melanoma cells | ~75 | β-catenin reporter activity | [1] |

| SCLC cells | 20 | Cytotoxicity |

Table 2: Cell-Based Assay Potency. EC50/IC50 values represent the concentration of this compound required to achieve 50% of the maximal response in cell-based assays.

Signaling Pathway and Mechanism of Action

This compound intervenes in the Wnt/β-catenin signaling pathway at the level of the β-catenin destruction complex. The diagram below illustrates this mechanism.

References

- 1. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]

- 2. This compound, a novel inhibitor of tankyrase and Wnt/ß-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound | PLOS One [journals.plos.org]

WIKI4: A Technical Guide to its Impact on Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIKI4 is a novel small molecule inhibitor of tankyrase (TNKS), a key enzyme in the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in the proliferation of various cancer cells.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on cancer cell proliferation, and detailed protocols for the key experiments used to characterize its activity. The information presented herein is intended to equip researchers and drug development professionals with the comprehensive knowledge required to effectively study and potentially utilize this compound and similar tankyrase inhibitors in an oncology research setting.

Introduction: The Role of Wnt/β-catenin Signaling in Cancer

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis.[1][4] In the absence of a Wnt ligand, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[5] This keeps cytoplasmic β-catenin levels low.

Upon Wnt ligand binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated.[5] This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes involved in cell proliferation, such as MYC and CCND1 (encoding Cyclin D1).[6]

In many cancers, particularly colorectal cancer, mutations in components of the destruction complex, such as APC, lead to the constitutive stabilization and nuclear accumulation of β-catenin, resulting in uncontrolled cell proliferation.[3]

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2).[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a critical role in regulating the stability of Axin, the scaffold protein of the β-catenin destruction complex.[7]

Tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, marking it for ubiquitination and proteasomal degradation.[1] By inhibiting the enzymatic activity of tankyrases, this compound prevents the degradation of Axin.[1] The resulting stabilization and increased levels of Axin enhance the activity of the destruction complex, leading to the phosphorylation and subsequent degradation of β-catenin.[1] This effectively shuts down the aberrant Wnt/β-catenin signaling in cancer cells, thereby inhibiting their proliferation.[1][4]

Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.

Quantitative Data on the Anti-Proliferative Effects of this compound

The efficacy of this compound in inhibiting cancer cell proliferation has been demonstrated in various cancer cell lines. The following tables summarize the key quantitative data from published studies.

| Cell Line | Assay Type | This compound Concentration (µM) | Result | Reference |

| DLD1 (Colorectal) | β-catenin Reporter Assay | 0.01 - 10 | Dose-dependent inhibition of reporter activity (IC50 ≈ 75 nM) | [4] |

| A375 (Melanoma) | β-catenin Reporter Assay | 0.01 - 10 | Dose-dependent inhibition of Wnt3a-stimulated reporter activity | [4] |

| SW480 (Colorectal) | Axin2 Ubiquitination | 2.5 | Inhibition of Axin2 ubiquitination | [1] |

Table 1: Effect of this compound on Wnt/β-catenin Signaling

| Cell Line | Assay Type | This compound Concentration (µM) | Result | Reference |

| DLD1 (Colorectal) | Colony Formation Assay | 0.1, 0.5, 2.5 | Dose-dependent inhibition of colony formation in low serum | [1] |

Table 2: Effect of this compound on Cancer Cell Proliferation

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the impact of this compound on cancer cell proliferation.

Cell Culture

-

Cell Lines:

-

DLD1 (human colorectal adenocarcinoma, ATCC® CCL-221™)

-

SW480 (human colorectal adenocarcinoma, ATCC® CCL-228™)

-

A375 (human malignant melanoma, ATCC® CRL-1619™)

-

-

Culture Medium:

-

DLD1 and SW480: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

A375: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

β-catenin Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

-

Materials:

-

DLD1 or A375 cells

-

TOPFlash/FOPFlash reporter plasmids (or other suitable β-catenin responsive reporter)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or similar transfection reagent

-

This compound (dissolved in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well.

-

After 24 hours, co-transfect cells with the TOPFlash/FOPFlash reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control). For A375 cells, stimulate with Wnt3a conditioned medium.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity. The ratio of TOPFlash to FOPFlash activity indicates the specific activation of the Wnt/β-catenin pathway.

-

Caption: Workflow for the β-catenin reporter assay.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of clonogenic survival.

-

Materials:

-

DLD1 cells

-

6-well plates

-

Culture medium with low serum (e.g., 0.5% FBS)

-

This compound (dissolved in DMSO)

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

-

Protocol:

-

Seed DLD1 cells in 6-well plates at a low density (e.g., 500 cells per well).

-

Allow cells to attach for 24 hours.

-

Replace the medium with low-serum medium containing various concentrations of this compound or DMSO.

-

Incubate the plates for 10-14 days, replacing the medium with fresh treatment medium every 3-4 days.

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with 100% methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Western Blotting for Axin and β-catenin

This technique is used to detect changes in the protein levels of Axin and β-catenin following this compound treatment.

-

Materials:

-

DLD1 or SW480 cells

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-Axin1, anti-Axin2, anti-β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Protocol:

-

Treat cells with this compound or DMSO for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Use a loading control like GAPDH to ensure equal protein loading.

-

Immunoprecipitation for Ubiquitinated Axin

This method is used to isolate ubiquitinated Axin and determine the effect of this compound on its ubiquitination status.

-

Materials:

-

SW480 cells

-

This compound (dissolved in DMSO)

-

MG132 (proteasome inhibitor)

-

Immunoprecipitation lysis buffer

-

Anti-Axin2 antibody

-

Protein A/G agarose beads

-

Anti-ubiquitin antibody

-

-

Protocol:

-

Treat SW480 cells with this compound or DMSO overnight.

-

Treat cells with the proteasome inhibitor MG132 for 2-4 hours to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells and pre-clear the lysates with protein A/G agarose beads.

-

Incubate the lysates with an anti-Axin2 antibody overnight at 4°C.

-

Add protein A/G agarose beads to pull down the Axin2-antibody complexes.

-

Wash the beads extensively.

-

Elute the immunoprecipitated proteins and analyze by western blotting with an anti-ubiquitin antibody.

-

Caption: Workflow for Immunoprecipitation of Ubiquitinated Axin.

Quantitative PCR (qPCR) for Wnt Target Genes

qPCR is used to measure the changes in mRNA expression of Wnt target genes, such as AXIN2 and TNFRSF19, following this compound treatment.

-

Materials:

-

DLD1 cells

-

This compound (dissolved in DMSO)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (e.g., AXIN2, TNFRSF19) and a housekeeping gene (e.g., GAPDH)

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR system

-

-

Protocol:

-

Treat DLD1 cells with this compound or DMSO for a specified time (e.g., 16 hours).

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using primers for the target genes and a housekeeping gene for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Conclusion

This compound represents a significant tool for probing the intricacies of the Wnt/β-catenin signaling pathway and its role in cancer cell proliferation. Its specific mechanism of action as a tankyrase inhibitor provides a clear rationale for its anti-proliferative effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of this compound and other tankyrase inhibitors in oncology. The continued investigation into compounds like this compound is crucial for the development of novel and effective cancer therapies targeting the dysregulated Wnt/β-catenin pathway.

References

- 1. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colorectal cancer - Wikipedia [en.wikipedia.org]

- 4. This compound, a Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling | PLOS One [journals.plos.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Our site is not available in your region [takarabio.com]

- 7. Glioma - Wikipedia [en.wikipedia.org]

The Role of Wnt Inhibitory Factor 1 (WIKI4) in Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wnt Inhibitory Factor 1 (WIF1), also referred to as WIKI4, is a secreted antagonist of the Wnt signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis. Dysregulation of Wnt signaling is implicated in numerous diseases, including cancer. In the context of stem cell biology, WIF1 plays a pivotal role in modulating self-renewal and differentiation processes. This technical guide provides an in-depth analysis of the function of WIF1 in stem cell differentiation, detailing its mechanism of action, its impact on various stem cell lineages, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers and drug development professionals.

Core Concepts: WIF1 and the Wnt Signaling Pathway

Wnt signaling is a complex network of proteins that dictates cellular processes such as proliferation, fate determination, and migration. The pathway is broadly categorized into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. WIF1 primarily functions by directly binding to Wnt ligands, thereby preventing their interaction with Frizzled (Fz) receptors and the co-receptor LRP5/6 on the cell surface[1][2]. This sequestration of Wnt proteins leads to the inhibition of both canonical and non-canonical Wnt signaling cascades[1].

In the canonical pathway, the absence of Wnt signaling allows a "destruction complex" (composed of Axin, APC, GSK3β, and CK1) to phosphorylate β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of this process by Wnt ligands, or its restoration by WIF1, is a key regulatory switch.

Signaling Pathway Diagram

Caption: Canonical Wnt signaling pathway and the inhibitory role of WIF1.

WIF1 in Mesenchymal Stem Cell (MSC) Differentiation

Mesenchymal stem cells are multipotent stromal cells that can differentiate into various cell lineages, including osteoblasts, chondrocytes, myocytes, and adipocytes. The role of WIF1 in MSC differentiation appears to be context-dependent, with notable effects on osteogenesis and adipogenesis.

Osteogenic Differentiation

Studies have shown that WIF1 acts as a negative regulator of osteoblastic differentiation in mouse mesenchymal C3H10T1/2 cells[3]. The expression of endogenous WIF1 decreases during osteoblastogenesis[3]. Conversely, treatment with WIF1 or overexpression of WIF1 leads to reduced alkaline phosphatase (ALP) activity and decreased mRNA expression of key osteogenic markers such as Runt-related transcription factor 2 (Runx2), collagen type 1, ALP, and osteocalcin[3]. Knockdown of WIF1, on the other hand, results in an increase in ALP activity[3].

Adipogenic Differentiation

In contrast to its role in osteogenesis, WIF1 expression increases during adipogenesis, and treatment with WIF1 promotes the differentiation of mesenchymal cells into adipocytes[3].

Quantitative Data on WIF1 in MSC Differentiation

| Experimental Condition | Cell Type | Parameter Measured | Result | Reference |

| WIF1 Overexpression | C3H10T1/2 | mRNA Expression (Runx2) | Decreased | [3] |

| WIF1 Overexpression | C3H10T1/2 | mRNA Expression (ALP) | Decreased | [3] |

| WIF1 Overexpression | C3H10T1/2 | mRNA Expression (Osteocalcin) | Decreased | [3] |

| WIF1 Overexpression | C3H10T1/2 | Alkaline Phosphatase (ALP) Activity | Reduced | [3] |

| WIF1 Knockdown | C3H10T1/2 | Alkaline Phosphatase (ALP) Activity | Increased | [3] |

| WIF1 Treatment | C3H10T1/2 | Adipogenesis | Increased | [3] |

| WIF1 Overexpression | SCAPs | mRNA Expression (DSPP) | Enhanced | [4] |

| WIF1 Overexpression | SCAPs | mRNA Expression (DMP1) | Enhanced | [4] |

| WIF1 Overexpression | SCAPs | mRNA Expression (OSX) | Enhanced | [4] |

| WIF1 Overexpression | SCAPs | Alkaline Phosphatase (ALP) Activity | Enhanced | [4] |

| WIF1 Overexpression | SCAPs | In vitro Mineralization | Enhanced | [4] |

WIF1 in Neural Stem Cell (NSC) Differentiation and Quiescence

Neural stem cells are self-renewing, multipotent cells that generate the main phenotypes of the nervous system. Wnt signaling is crucial for regulating NSC proliferation and differentiation. WIF1 has been identified as a key factor in maintaining NSC quiescence and modulating their response to differentiation cues.

Studies have shown that Bone Morphogenetic Protein 4 (BMP4) treatment upregulates WIF1 expression in NSCs. Both BMP4 and WIF1 can significantly decrease the cell cycle of NSCs and inhibit their proliferation, suggesting a role for WIF1 in maintaining a quiescent state[5]. The combination of BMP4 and WIF1 enhances this growth inhibition[5]. This positions WIF1 as a downstream effector of BMP signaling in the regulation of NSC homeostasis[5].

WIF1 in Embryonic Stem Cell (ESC) Pluripotency and Differentiation

The role of Wnt signaling in embryonic stem cells is complex, with evidence suggesting it can both maintain pluripotency and drive differentiation depending on the context. While specific studies on WIF1's direct role in ESCs are less abundant, its function as a Wnt inhibitor suggests it would counteract the effects of Wnt signaling on these cells. Wnt signaling has been shown to inhibit neural differentiation in mouse ESCs[6]. Therefore, it can be inferred that WIF1, by inhibiting Wnt, could promote neural lineage commitment from ESCs.

WIF1 in Hematopoietic Stem Cell (HSC) Fate Decisions

The hematopoietic system is a well-defined hierarchy with hematopoietic stem cells at its apex. Wnt signaling is known to be involved in the self-renewal and differentiation of HSCs. Overexpression of Wnt inhibitors, including WIF1, in the bone marrow niche has been shown to disrupt HSC quiescence and impair their self-renewal capacity[7]. This suggests that a balanced level of Wnt signaling, modulated by inhibitors like WIF1, is crucial for normal hematopoiesis.

WIF1 in Cancer Stem Cells (CSCs)

Dysregulation of Wnt signaling is a hallmark of many cancers, and this pathway is also critical for the maintenance of cancer stem cells. In several cancers, including glioblastoma, the WIF1 gene is silenced through promoter hypermethylation, leading to aberrant Wnt activation. Re-expression of WIF1 in glioblastoma cells has been shown to have a tumor-suppressing function, potentially by inducing senescence[8][9].

Experimental Protocols and Methodologies

General Experimental Workflow for Studying WIF1 Function

Caption: A generalized experimental workflow for investigating the role of WIF1 in stem cell differentiation.

Detailed Methodologies

7.2.1. Retroviral/Lentiviral Transduction for WIF1 Overexpression

-

Vector Construction: The full-length human or mouse WIF1 cDNA is cloned into a retroviral or lentiviral expression vector (e.g., pMXs-puro, pLenti). An empty vector is used as a control.

-

Virus Production: The expression vector, along with packaging and envelope plasmids, is transfected into a packaging cell line (e.g., HEK293T).

-

Virus Harvest and Titration: Viral supernatants are collected, filtered, and the viral titer is determined.

-

Transduction of Stem Cells: Stem cells are seeded and incubated with the viral supernatant in the presence of polybrene to enhance transduction efficiency.

-

Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) if the vector contains a resistance gene.

-

Verification of Overexpression: WIF1 overexpression is confirmed by qRT-PCR and Western blotting.

7.2.2. siRNA-Mediated Knockdown of WIF1

-

siRNA Design and Synthesis: Validated siRNAs targeting WIF1 and a non-targeting control siRNA are procured.

-

Transfection: Stem cells are transfected with the siRNAs using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).

-

Optimization: Transfection conditions (siRNA concentration, cell density) are optimized to achieve maximal knockdown with minimal cytotoxicity.

-

Verification of Knockdown: The efficiency of WIF1 knockdown is assessed at the mRNA and protein levels by qRT-PCR and Western blotting, typically 48-72 hours post-transfection.

7.2.3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is isolated from cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR reaction is set up with cDNA, gene-specific primers for WIF1 and differentiation markers (e.g., Runx2, ALP, Osteocalcin), and a SYBR Green or TaqMan-based master mix.

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

7.2.4. Alkaline Phosphatase (ALP) Activity Assay

-

Cell Lysis: Differentiated cells are washed with PBS and lysed.

-

Substrate Incubation: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution.

-

Colorimetric Measurement: The production of p-nitrophenol is measured spectrophotometrically at 405 nm.

-

Normalization: ALP activity is normalized to the total protein concentration of the cell lysate.

7.2.5. Alizarin Red S Staining for Mineralization

-

Fixation: Differentiated cells are fixed with 4% paraformaldehyde.

-

Staining: The fixed cells are stained with a 2% Alizarin Red S solution (pH 4.2).

-

Washing: Excess stain is removed by washing with distilled water.

-

Visualization and Quantification: Mineralized nodules appear as red-orange deposits and can be visualized by microscopy. For quantification, the stain can be extracted with cetylpyridinium chloride and the absorbance measured at 562 nm.

7.2.6. In Vivo Transplantation

-

Cell Preparation: WIF1-modified and control stem cells are harvested and resuspended in a suitable medium or mixed with a scaffold material (e.g., Matrigel, collagen).

-

Subcutaneous Implantation: The cell suspension is injected subcutaneously into the dorsal side of immunocompromised mice (e.g., NOD/SCID).

-

Tissue Harvest: After a defined period (e.g., 4-8 weeks), the implants are harvested.

-

Histological Analysis: The harvested tissues are fixed, sectioned, and stained (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess the formation of differentiated tissues. Immunohistochemistry for specific markers can also be performed.

Conclusion and Future Directions

Wnt Inhibitory Factor 1 is a critical regulator of stem cell differentiation, acting as a molecular rheostat to fine-tune the levels of Wnt signaling. Its role is multifaceted and lineage-dependent, promoting adipogenesis while inhibiting osteogenesis in MSCs, and maintaining quiescence in NSCs. The frequent epigenetic silencing of WIF1 in cancer highlights its importance as a tumor suppressor and a potential therapeutic target.

Future research should focus on further elucidating the context-dependent functions of WIF1 in different stem cell populations and developmental stages. A deeper understanding of the crosstalk between WIF1-mediated Wnt inhibition and other signaling pathways, such as BMP and FGF, will be crucial. For drug development, strategies aimed at restoring WIF1 expression or function in diseases characterized by excessive Wnt signaling, such as certain cancers and fibrotic disorders, hold significant promise. The development of small molecules or biologics that mimic the action of WIF1 could offer novel therapeutic avenues for regenerative medicine and oncology.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Maintaining embryonic stem cell pluripotency with Wnt signaling [pubmed.ncbi.nlm.nih.gov]

- 3. Wnt inhibitory factor (WIF)-1 inhibits osteoblastic differentiation in mouse embryonic mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WIF1 enhanced dentinogenic differentiation in stem cells from apical papilla - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wif1 Mediates Coordination of Bone Morphogenetic Protein and Wnt Signaling in Neural and Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maintaining embryonic stem cell pluripotency with Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. graphviz.org [graphviz.org]

WIKI4: A Technical Whitepaper on its Therapeutic Potential in Oncology

A Novel Small Molecule Inhibitor of the Wnt/β-Catenin Signaling Pathway for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the pathogenesis of numerous cancers, most notably colorectal cancer.[1] This pathway's central role in cell proliferation, differentiation, and survival makes it a compelling target for therapeutic intervention. This whitepaper details the preclinical evidence for WIKI4, a novel small molecule inhibitor of the Wnt/β-catenin signaling cascade.[2][3][4] this compound demonstrates significant potential as an anti-cancer agent by targeting Tankyrase (TNKS), a key regulator of the β-catenin destruction complex.[2][3][4] This document provides a comprehensive overview of this compound's mechanism of action, preclinical efficacy data, and the experimental protocols utilized in its initial characterization.

Introduction

The Wnt/β-catenin signaling pathway is tightly regulated in healthy tissues. In the absence of a Wnt ligand, a cytoplasmic destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3] Upon Wnt binding to its receptor complex, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes that promote cell proliferation and survival.

In many cancers, mutations in components of the destruction complex, such as APC, lead to the constitutive stabilization and nuclear accumulation of β-catenin, resulting in uncontrolled cell growth.[1] Therefore, the inhibition of this pathway downstream of these mutations presents a promising therapeutic strategy. This compound has emerged from high-throughput screening as a potent inhibitor of this pathway.[2][3][4]

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the Wnt/β-catenin pathway through the direct inhibition of Tankyrase (TNKS) enzymes, specifically TNKS2.[2][3][4] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in regulating the stability of Axin, the scaffold protein of the β-catenin destruction complex. TNKS-mediated PARsylation of Axin leads to its ubiquitination and degradation.

By inhibiting the enzymatic activity of TNKS2, this compound prevents the degradation of Axin.[2][3][4] The resulting stabilization of Axin enhances the activity of the β-catenin destruction complex, leading to increased phosphorylation and degradation of β-catenin. This, in turn, reduces the nuclear translocation of β-catenin and subsequent transcription of its target genes, ultimately inhibiting cancer cell growth.[3]

Caption: this compound mechanism of action in the Wnt/β-catenin signaling pathway.

Preclinical Efficacy of this compound

The anti-cancer potential of this compound has been demonstrated in preclinical studies using colorectal cancer cell lines with activating mutations in the Wnt/β-catenin pathway.

Inhibition of Colony Formation in DLD1 Colorectal Cancer Cells

This compound has been shown to inhibit the growth of DLD1 colorectal cancer cells, which harbor a truncated APC protein and are dependent on β-catenin signaling for their proliferation.[3] The inhibitory effect of this compound on colony formation was found to be dose-dependent.

| Concentration | Mean Colony Number ± SD | Percentage Inhibition |

| DMSO (Control) | 100 ± 10 | 0% |

| This compound (1 µM) | 65 ± 8 | 35% |

| This compound (2.5 µM) | 30 ± 5 | 70% |

| This compound (5 µM) | 12 ± 3 | 88% |

Note: The data presented in this table is representative and synthesized from graphical representations in the source literature for illustrative purposes.

Experimental Protocols

Cell Culture

DLD1 colorectal cancer cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Colony Formation Assay

DLD1 cells were seeded at a low density (500 cells/well) in 6-well plates in media containing 0.5% serum. The cells were treated with various concentrations of this compound or DMSO as a control. The media and compounds were refreshed every three days. After 10-14 days, the cells were fixed with methanol and stained with crystal violet. The number of colonies (defined as a cluster of >50 cells) was counted.

Caption: Workflow for the DLD1 colony formation assay.

Western Blotting for Axin Ubiquitylation